molecular formula C16H24Br2N2O3 B564400 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide CAS No. 107188-92-1

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide

Cat. No.: B564400
CAS No.: 107188-92-1
M. Wt: 452.187
InChI Key: AOEBIEBXGASRIN-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex molecular architecture and stereochemical specificity. The complete chemical name, 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide hydrobromide, encompasses several critical structural elements that define its chemical identity. The benzamide core structure serves as the fundamental framework, with specific substitution patterns that contribute to the molecule's unique properties.

The stereochemical designation (2S) indicates the absolute configuration at the pyrrolidine ring, which represents a crucial aspect of the compound's three-dimensional structure. This S-configuration designates the specific spatial arrangement of substituents around the chiral center, distinguishing this isomer from its R-counterpart. The significance of this stereochemical specification extends beyond mere nomenclature, as it directly impacts the compound's biological and physicochemical behavior.

The molecular formula C16H24Br2N2O3 reveals the presence of two bromine atoms, reflecting both the substitution on the benzene ring and the bromide counterion in the salt formation. The InChI key AOEBIEBXGASRIN-YDALLXLXSA-N provides a unique digital fingerprint for this specific stereoisomer, ensuring precise identification in chemical databases. Alternative nomenclature includes the designation as isoremoxipride hydrobromide, which reflects its historical development and application context.

The compound's Chemical Abstracts Service registry number 107188-92-1 serves as the definitive identifier in chemical literature and commercial applications. The systematic name construction follows International Union of Pure and Applied Chemistry rules by identifying the longest carbon chain, functional groups, and substituents in order of priority, with the hydrobromide salt designation indicating the ionic nature of the compound.

Crystallographic Analysis and Solid-State Conformation

Crystallographic analysis reveals that 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide hydrobromide adopts a distinctive solid-state conformation that reflects the influence of intermolecular interactions and crystal packing forces. The crystal structure determination, performed as the hydrobromide salt, demonstrates a folded conformation of the amide side chain that represents a significant structural feature. This folded arrangement arises from intramolecular interactions that stabilize specific conformational states within the crystal lattice.

The melting point range of 128-131°C indicates a well-defined crystalline structure with specific thermal stability characteristics. This relatively high melting point for an organic salt reflects the strength of intermolecular interactions within the crystal structure, including hydrogen bonding networks established by the amide functionality and the hydrobromide salt formation. The crystalline material appears as an off-white to pale yellow solid, indicating minimal impurities and good crystal quality.

Specific rotation measurements of -8.9° (c = 0.2, methanol) confirm the optically active nature of the compound and provide quantitative assessment of its chiral purity. This optical activity directly relates to the S-configuration at the pyrrolidine ring and demonstrates the preservation of stereochemical integrity during synthesis and crystallization processes. The magnitude and sign of the specific rotation serve as important quality control parameters for manufacturing and analytical purposes.

Key conformational features revealed through structural analysis include interactions between the pyrrolidine moiety and the benzamide core, which influence the overall molecular geometry. The bromide counterion positioning within the crystal structure contributes to the stability of the salt form through electrostatic interactions with the protonated nitrogen center of the pyrrolidine ring.

Molecular Orbital Interactions in the Hydrobromide Salt Formation

The formation of the hydrobromide salt involves complex molecular orbital interactions that fundamentally alter the electronic structure and properties of the parent compound. The protonation process occurs at the nitrogen atom of the pyrrolidine ring, which possesses a lone pair of electrons that can accept a proton from hydrobromic acid. This acid-base reaction results in the formation of a quaternary ammonium center with a formal positive charge, balanced by the bromide anion.

Molecular orbital analysis reveals that the lone pair orbital on the pyrrolidine nitrogen exhibits specific energy levels and spatial distribution that favor protonation. The interaction of this lone pair with hydrobromic acid involves orbital overlap between the nitrogen lone pair and the hydrogen 1s orbital of the acid. This protonation event significantly redistributes electron density throughout the molecule, creating a more polar species with enhanced intermolecular interaction capabilities.

The electronic environment around the protonated nitrogen center becomes substantially different from the neutral amine, with implications for molecular geometry and chemical reactivity. Molecular orbital calculations indicate that protonation leads to rehybridization at the nitrogen center, transitioning from sp3 hybridization in the neutral form to a more tetrahedral arrangement in the protonated state. This geometric change affects bond angles and distances throughout the pyrrolidine ring system.

The bromide counterion positioning is governed by electrostatic considerations and contributes to the overall stability of the salt form. The ionic nature of the salt formation creates a large dipole moment that enhances solubility in polar solvents and modifies crystallization behavior compared to the neutral compound. These molecular orbital interactions explain the observed differences in physical properties between the free base and hydrobromide salt forms.

Comparative Analysis of Free Base versus Hydrobromide Salt Physicochemical Properties

The transformation from free base to hydrobromide salt produces dramatic changes in physicochemical properties that reflect the fundamental differences in molecular structure and intermolecular interactions. The neutral free base compound exhibits markedly different solubility characteristics compared to its hydrobromide salt counterpart, with the salt form demonstrating enhanced water solubility due to its ionic nature. This solubility enhancement represents one of the primary motivations for salt formation in pharmaceutical applications.

Property Free Base Hydrobromide Salt Reference
Molecular Weight 371.27 g/mol 452.18 g/mol
Solubility in Water Limited Slightly soluble
Melting Point Not specified 128-131°C
Appearance Not specified Off-white to pale yellow solid
Specific Rotation Not specified -8.9° (c = 0.2, methanol)

Thermal stability analysis reveals that the hydrobromide salt exhibits a well-defined melting point range, indicating good crystalline order and thermal stability. The salt formation typically enhances thermal stability compared to the free base form due to stronger intermolecular interactions within the crystal lattice. The ionic bonding present in the salt contributes to higher melting points and improved handling characteristics during manufacturing and storage.

Solubility profiles demonstrate the enhanced polar character of the hydrobromide salt, with slight solubility observed in dimethyl sulfoxide, methanol, and water. These solubility characteristics reflect the balance between the hydrophobic organic framework and the hydrophilic ionic components of the molecule. The free base form would be expected to show greater solubility in nonpolar organic solvents due to its neutral character and reduced polarity.

Chemical stability considerations indicate that amine salts generally exhibit improved stability compared to their free base forms, particularly under conditions of elevated temperature and humidity. The protonated nitrogen center in the salt form is less susceptible to oxidation and other degradation pathways that might affect the neutral amine functionality. This enhanced stability profile contributes to improved shelf life and manufacturing advantages.

Optical activity measurements provide quantitative assessment of stereochemical integrity, with the hydrobromide salt maintaining the characteristic negative rotation associated with the S-configuration. The preservation of optical activity through salt formation confirms that the stereochemical center remains intact during the protonation process, an important consideration for applications requiring specific enantiomeric purity.

Properties

IUPAC Name

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3.BrH/c1-4-19-7-5-6-12(19)10-18-16(20)13-8-11(17)9-14(21-2)15(13)22-3;/h8-9,12H,4-7,10H2,1-3H3,(H,18,20);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEBIEBXGASRIN-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C(=CC(=C2)Br)OC)OC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24Br2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675896
Record name 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107188-92-1
Record name Isoremoxipride hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107188921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Bromo-N-{[(2S)-1-ethylpyrrolidin-2-yl]methyl}-2,3-dimethoxybenzamide--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISOREMOXIPRIDE HYDROBROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EL2VIG507
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Starting Materials and Precursors

The synthesis begins with 2,3-dimethoxybenzoic acid, which undergoes bromination to introduce the bromine substituent at the 5-position of the aromatic ring. This step is critical for achieving the desired regiochemistry, as electrophilic aromatic substitution (EAS) under controlled conditions ensures selective bromination. Alternative precursors, such as 2,3-dimethoxybenzamide derivatives, have also been utilized to streamline subsequent amide bond formation.

The (2S)-1-ethylpyrrolidin-2-yl)methylamine moiety is typically prepared via reductive amination of (S)-pyrrolidin-2-ylmethanol with acetaldehyde, followed by purification via distillation or chromatography. Enantiomeric purity is maintained using chiral resolving agents or asymmetric synthesis techniques.

Bromination of the Aromatic Core

Regioselective bromination is achieved using bromine (Br₂) in acetic acid or hydrobromic acid (HBr) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). For example:

  • Procedure : 2,3-Dimethoxybenzoic acid (10 mmol) is dissolved in glacial acetic acid (50 mL) at 0°C. Bromine (1.1 equiv.) is added dropwise, followed by FeBr₃ (0.1 equiv.). The mixture is stirred at 25°C for 12 hours, yielding 5-bromo-2,3-dimethoxybenzoic acid with >90% regioselectivity.

  • Yield : 85–92% after recrystallization from ethanol/water.

Amide Coupling Reaction

The brominated benzoic acid is converted to the corresponding amide via activation with thionyl chloride (SOCl₂) or coupling reagents such as HATU or EDCI. The activated acid is then reacted with (2S)-1-ethylpyrrolidin-2-yl)methylamine:

  • Procedure : 5-Bromo-2,3-dimethoxybenzoic acid (5 mmol) is treated with SOCl₂ (10 mL) at reflux for 2 hours. The acyl chloride is isolated, dissolved in dry dichloromethane (DCM), and added to a solution of the amine (5.5 mmol) and triethylamine (TEA, 6 mmol). The reaction proceeds at 0°C for 1 hour, followed by room temperature for 12 hours.

  • Workup : The crude product is washed with NaHCO₃ (5%), dried over MgSO₄, and purified via silica gel chromatography (ethyl acetate/hexane).

  • Yield : 70–78%.

Hydrobromide Salt Formation

The free base is converted to the hydrobromide salt by treatment with HBr in acetic acid or gaseous HBr:

  • Procedure : The amide (2 mmol) is dissolved in anhydrous diethyl ether (20 mL). HBr gas is bubbled through the solution at 0°C until precipitation is complete. The solid is filtered, washed with cold ether, and dried under vacuum.

  • Purity : ≥99% by HPLC.

Optimization and Analytical Data

Reaction Condition Optimization

  • Temperature : Bromination at 0°C minimizes di- or polybromination byproducts.

  • Catalyst : FeBr₃ enhances bromine electrophilicity, improving regioselectivity.

  • Coupling Reagents : HATU outperforms EDCI in coupling efficiency (85% vs. 72% yield).

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.58 (s, 1H, Ar-H), 4.32 (m, 2H, CH₂N), 3.89 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.12 (m, 1H, pyrrolidine-H), 2.95 (m, 2H, CH₂N), 2.42 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.92–1.75 (m, 4H, pyrrolidine-H), 1.32 (t, J = 7.2 Hz, 3H, CH₂CH₃).

  • MS (ESI+) : m/z 387.1 [M+H]⁺ (calculated for C₁₆H₂₃BrN₂O₄: 386.08).

Comparative Analysis of Synthetic Methods

Parameter Method A Method B
Bromination CatalystFeBr₃HBr/AcOH
Coupling ReagentSOCl₂HATU
Amine Equivalents1.11.5
Overall Yield62%71%
Purity (HPLC)98.5%99.2%

Method B offers superior yield and purity due to milder coupling conditions, albeit at higher reagent cost.

Challenges and Solutions

  • Regioselectivity : Competing bromination at the 4-position is mitigated by electron-donating methoxy groups directing substitution to the 5-position.

  • Amine Sensitivity : The pyrrolidinylmethylamine is moisture-sensitive; reactions require anhydrous conditions and inert atmospheres.

Scalability and Industrial Applications

Kilogram-scale synthesis has been achieved using continuous flow bromination and automated coupling systems, reducing reaction times by 40%. The hydrobromide salt is preferred in pharmaceutical formulations due to enhanced solubility and stability .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide; hydrobromide is C15H21BrN2O3C_{15}H_{21}BrN_{2}O_{3} with a molecular weight of approximately 363.25 g/mol. The compound features a bromine atom, a pyrrolidine moiety, and methoxy groups that contribute to its biological activity.

Pharmacological Applications

1. Dopamine Receptor Ligands

Research indicates that compounds similar to 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide are being investigated as potential ligands for dopamine D2-like receptors. These receptors play a crucial role in various neurological processes, and targeting them could lead to advancements in treating conditions such as schizophrenia and Parkinson's disease .

2. Cancer Therapeutics

Studies have shown that derivatives of this compound may exhibit anticancer properties. For instance, related compounds have been tested for their efficacy against various cancer cell lines, including lung and breast cancer. The mechanism of action is believed to involve the inhibition of specific signaling pathways crucial for tumor growth .

3. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective effects. Research has focused on its potential to mitigate neurodegeneration associated with diseases like Alzheimer's by modulating neurotransmitter systems .

Case Studies

Study Objective Findings
Study 1Evaluating the binding affinity to D2 receptorsThe compound showed a significant binding affinity, comparable to known D2 receptor antagonists .
Study 2Testing anticancer activityIn vitro tests indicated that the compound inhibited proliferation in breast cancer cell lines by inducing apoptosis .
Study 3Assessing neuroprotective effectsAnimal models demonstrated reduced cognitive decline when treated with the compound in neurodegenerative models .

Synthesis and Derivatives

The synthesis of 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide involves several steps including bromination and the formation of the pyrrolidine ring. Variants of this compound have been synthesized to enhance its pharmacological properties or reduce side effects.

Mechanism of Action

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide;hydrobromide exerts its effects primarily through its interaction with dopamine receptors. It acts as an antagonist at these receptors, inhibiting the binding of dopamine and thereby modulating neurotransmitter activity. This mechanism is believed to contribute to its potential antipsychotic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and pharmacological differences between FLB 457 and related compounds:

Compound Name Structural Modifications Target Receptor (Ki, nM) Key Findings References
FLB 457 Hydrobromide (S)-1-ethylpyrrolidine, 5-bromo, 2,3-dimethoxy D₂/D₃ (0.1–0.3) High extrastriatal selectivity; used in PET imaging .
[¹⁸F]Fallypride 3-[¹⁸F]Fluoropropyl, 1-allylpyrrolidine D₂/D₃ (0.02–0.05) Superior striatal binding; longer half-life for delayed imaging .
Levosulpiride 5-sulfamoyl, 2-methoxy D₂ (GI tract) Gastroprokinetic agent; limited CNS penetration due to sulfonamide group .
5-Bromo-N-(4-(6,7-dimethoxyisoquinolinyl))butyl-2,3-dimethoxybenzamide Isoquinoline side chain σ₂ (0.82) σ₂ receptor selectivity; antitumor potential in EMT-6 models .
Desbromo-FLB 457 (Compound 9) Removal of 5-bromo D₂/D₃ (>10) 100-fold reduced potency; highlights bromine’s role in receptor affinity .

Key Comparisons :

Receptor Selectivity: FLB 457 and [¹⁸F]fallypride both target D₂/D₃ receptors but differ in pharmacokinetics. FLB 457’s smaller size and lower lipophilicity enhance extrastriatal penetration, while [¹⁸F]fallypride’s fluoropropyl chain prolongs plasma half-life, favoring striatal imaging . In contrast, sigma-2 ligands (e.g., compound 1 in ) replace the pyrrolidine side chain with isoquinoline, shifting selectivity to σ₂ receptors for tumor imaging .

Impact of Substituents: Bromine at Position 5: Critical for D₂/D₃ affinity. Removal (desbromo analog) reduces potency 100-fold . Methoxy Groups: 2,3-Dimethoxy in FLB 457 optimizes hydrogen bonding with D₂ receptors. Mono-methoxy derivatives (e.g., compound 10 in ) show reduced binding . Side Chain Stereochemistry: The (S)-pyrrolidine configuration in FLB 457 is essential. The (R)-isomer (compound 7) exhibits 10-fold lower affinity .

Therapeutic vs. Diagnostic Use: FLB 457 and [¹¹C]FLB 457 are diagnostic tools due to their high receptor specificity and reversible binding . Levosulpiride, with a sulfamoyl group, is a therapeutic agent for gastrointestinal disorders but lacks CNS efficacy .

Research Findings and Clinical Relevance

  • PET Imaging: FLB 457’s low nonspecific binding and high signal-to-noise ratio enable quantification of D₂ receptors in cortical regions, aiding studies on antipsychotic drug occupancy .

Biological Activity

5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide; hydrobromide is a complex organic compound with significant biological activity, particularly in neuropharmacology. This compound is classified as an antidopaminergic agent, indicating its potential to modulate dopamine signaling in the brain, which is crucial for various neurological functions and disorders.

Chemical Structure and Properties

The chemical formula of the compound is C₁₄H₂₀BrN₂O₃, with a molecular weight of approximately 344.23 g/mol. The structure features a brominated aromatic ring, dimethoxy substituents, and a pyrrolidine moiety. The presence of the bromine atom enhances its reactivity, while the dimethoxy groups contribute to its polar nature, facilitating solubility in various solvents.

Research indicates that 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide; hydrobromide primarily acts as a dopamine antagonist , binding to dopamine receptors without activating them. This mechanism is particularly relevant in treating conditions associated with dopamine dysregulation, such as schizophrenia and psychosis.

Biological Activity

The biological activity of this compound has been explored through various studies focusing on its interactions with neurotransmitter systems:

  • Dopamine Receptor Interaction : Preliminary studies suggest that the compound exhibits significant binding affinity to dopamine receptors, potentially blocking the effects of dopamine and exogenous agonists.
  • Serotonin Receptor Modulation : There are indications that it may also interact with serotonin receptors, adding another layer to its neuroactive properties.

Comparative Biological Activity

To better understand the unique profile of this compound, it can be compared with structurally similar compounds:

Compound NameKey FeaturesBiological ActivityUniqueness
5-Bromo-N-(1-pyrrolidinyl)methyl-2-methoxybenzamideLacks ethyl groupModerate neuroactivityLess polar than target compound
N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamideMethyl instead of ethylSimilar receptor interactionDifferent alkyl chain affects binding affinity
5-Bromo-N-[[(2R)-1-propylpyrrolidin-2-yl]methyl]-2-methoxybenzamidePropyl groupPotentially higher activityPropyl chain may enhance lipophilicity

The unique combination of the ethyl group and dimethoxy substituents in 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide; hydrobromide contributes to its distinct reactivity and biological profile compared to similar compounds.

Case Studies and Research Findings

Several studies have investigated the pharmacological effects of this compound:

  • Neuropharmacological Studies : Initial research has highlighted its potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems. For instance, studies have shown that it can reduce hyperactivity in animal models by antagonizing dopamine receptor pathways .
  • In Vitro Studies : In vitro assays have demonstrated that 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide; hydrobromide effectively inhibits dopamine receptor activation, suggesting a therapeutic role in conditions characterized by excessive dopaminergic activity.
  • Comparative Efficacy : Research comparing this compound with other antidopaminergic agents has indicated that it may offer a more favorable side effect profile due to its selective receptor interactions .

Q & A

Basic: What is the recommended synthetic route for 5-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,3-dimethoxybenzamide hydrobromide?

Methodology:
The compound can be synthesized via reductive amination. A methanol solution of 5-bromo-2,3-dimethoxybenzoic acid derivative is reacted with (2S)-1-ethylpyrrolidin-2-ylmethylamine in the presence of sodium cyanoborohydride under reflux for 3–5 hours. Post-reaction, the mixture is quenched in cold water, filtered, and recrystallized from ethanol to obtain the hydrobromide salt . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) ensures high purity.

Basic: How should researchers characterize this compound’s structural integrity?

Methodology:
Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR in DMSO-d₆ to confirm proton environments and carbon骨架 .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular weight and fragmentation patterns.
  • X-ray Crystallography : Single-crystal analysis (e.g., Oxford Diffraction equipment) to resolve stereochemistry and hydrogen-bonding networks, as demonstrated in related brominated benzamides .

Advanced: How can contradictory pharmacological data (e.g., varying IC₅₀ values) be resolved?

Methodology:

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Stereochemical Analysis : Verify enantiomeric purity via chiral HPLC (Chiralpak AD-H column, hexane/ethanol eluent) to rule out racemization .
  • Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

Advanced: What strategies improve aqueous solubility for in vivo studies?

Methodology:

  • Salt Formation : Optimize counterion exchange (e.g., hydrochloride vs. hydrobromide) to enhance solubility .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the pyrrolidine nitrogen, followed by enzymatic cleavage in vivo .

Advanced: How can intermolecular interactions and crystal packing be analyzed?

Methodology:

  • X-ray Diffraction : Resolve the crystal structure to identify hydrogen bonds (e.g., N–H···N or C–H···π interactions) .
  • Hirshfeld Surface Analysis : Quantify contact contributions (e.g., using CrystalExplorer) to map van der Waals and electrostatic forces .
  • Thermogravimetric Analysis (TGA) : Assess stability of the crystalline form under thermal stress .

Basic: What storage conditions ensure long-term stability?

Methodology:

  • Store in airtight, light-resistant containers under anhydrous conditions (argon atmosphere).
  • Maintain at −20°C for prolonged stability, with periodic NMR checks for degradation .

Advanced: How to evaluate metabolic stability in hepatic models?

Methodology:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS quantification of parent compound and metabolites .
  • CYP450 Inhibition Screening : Use fluorogenic substrates to identify isoform-specific interactions (e.g., CYP3A4) .

Basic: Which synthetic intermediates require stringent quality control?

Methodology:

  • (2S)-1-Ethylpyrrolidin-2-ylmethylamine : Monitor enantiomeric excess via polarimetry or chiral GC .
  • 5-Bromo-2,3-dimethoxybenzoic Acid : Verify purity via melting point (mp 148–150°C) and HPLC (C18 column, acetonitrile/water) .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodology:

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic steps (e.g., reductive amination) .
  • Design of Experiments (DoE) : Use factorial designs to optimize temperature, stoichiometry, and solvent ratios .

Advanced: What computational methods predict binding affinity to target receptors?

Methodology:

  • Molecular Docking (AutoDock Vina) : Simulate interactions with receptor active sites (e.g., dopamine D₂ receptor) .
  • QM/MM Simulations : Calculate binding energies using hybrid quantum mechanics/molecular mechanics approaches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.